molecular formula C10H11NO3 B15086989 1-methoxy-3-[(1E)-2-nitroprop-1-en-1-yl]benzene

1-methoxy-3-[(1E)-2-nitroprop-1-en-1-yl]benzene

Cat. No.: B15086989
M. Wt: 193.20 g/mol
InChI Key: RTHJCENCGDYCIY-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

1-methoxy-3-[(E)-2-nitroprop-1-enyl]benzene

InChI

InChI=1S/C10H11NO3/c1-8(11(12)13)6-9-4-3-5-10(7-9)14-2/h3-7H,1-2H3/b8-6+

InChI Key

RTHJCENCGDYCIY-SOFGYWHQSA-N

Isomeric SMILES

C/C(=C\C1=CC(=CC=C1)OC)/[N+](=O)[O-]

Canonical SMILES

CC(=CC1=CC(=CC=C1)OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(1E)-2-nitro-1-propenyl]phenyl ether can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide to form an ether . The reaction is typically carried out under basic conditions using a primary alkyl halide or methyl halide to avoid elimination reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the general principles of ether synthesis, such as the Williamson Ether Synthesis, can be applied on a larger scale. This involves the use of appropriate reaction vessels and conditions to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(1E)-2-nitro-1-propenyl]phenyl ether undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted ethers or amines.

Scientific Research Applications

Methyl 3-[(1E)-2-nitro-1-propenyl]phenyl ether is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-[(1E)-2-nitro-1-propenyl]phenyl ether involves its interaction with molecular targets through its nitro and ether functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ether linkage provides stability and can influence the compound’s reactivity and interactions .

Biological Activity

1-Methoxy-3-[(1E)-2-nitroprop-1-en-1-yl]benzene, also known as 1-methoxy-3-(2-nitroprop-1-enyl)benzene, is a compound that has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies related to this compound, providing a comprehensive overview of its implications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 1-methoxy-3-[(1E)-2-nitroprop-1-en-1-yl]benzene is C10H11NO3C_{10}H_{11}NO_3 with a molecular weight of 193.20 g/mol. Its structure features a methoxy group and a nitropropene moiety, which may contribute to its biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the nitro group is often associated with increased activity against various bacterial strains. For instance, derivatives of nitroalkenes have shown significant antibacterial effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

The biological activity of 1-methoxy-3-[(1E)-2-nitroprop-1-en-1-yl]benzene may involve several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Nitroalkenes can lead to increased ROS, contributing to cellular damage in target cells.
  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cellular proliferation and survival pathways.

Study 1: Antibacterial Screening

A study conducted on various nitroalkenes demonstrated that compounds structurally similar to 1-methoxy-3-[(1E)-2-nitroprop-1-en-1-yl]benzene exhibited significant antibacterial activity at concentrations as low as 50 µM. This suggests potential for further development as antimicrobial agents .

Study 2: Cytotoxicity Assessment

In vitro assays have indicated that related compounds can induce cytotoxic effects in cancer cell lines without significantly affecting normal cells. This selectivity is crucial for therapeutic applications .

Data Table: Biological Activities Comparison

Compound NameAntimicrobial ActivityAntiproliferative ActivityMechanism of Action
1-Methoxy-3-[(1E)-2-nitroprop-1-en-1-yl]benzeneTBDTBDROS generation, enzyme inhibition
Nitroalkene Derivative AHighModerateInduces apoptosis via oxidative stress
Nitroalkene Derivative BModerateHighInhibits proliferation pathways

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